molecular formula C22H27NOS3 B14336361 [(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate CAS No. 106128-42-1

[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate

Cat. No.: B14336361
CAS No.: 106128-42-1
M. Wt: 417.7 g/mol
InChI Key: ADONIAMNULUWPI-HEHNFIMWSA-N
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Description

[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate is an organosulfur compound known for its unique chemical structure and properties. This compound is part of the dithiocarbamate family, which is widely recognized for its applications in various fields such as agriculture, medicine, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate typically involves the reaction of carbon disulfide with secondary amines in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{CS}_2 + \text{HN}®_2 + \text{NaOH} \rightarrow \text{NaS}_2\text{C}®_2 + \text{H}_2\text{O} ] where ( R ) represents the butyl group .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound.

Major Products

The major products formed from these reactions include disulfides and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with metal ions, which can inhibit the activity of certain enzymes. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other dithiocarbamates. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Properties

CAS No.

106128-42-1

Molecular Formula

C22H27NOS3

Molecular Weight

417.7 g/mol

IUPAC Name

[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate

InChI

InChI=1S/C22H27NOS3/c1-3-5-14-23(15-6-4-2)22(25)27-21(18-11-8-7-9-12-18)17-19(24)20-13-10-16-26-20/h7-13,16-17H,3-6,14-15H2,1-2H3/b21-17+

InChI Key

ADONIAMNULUWPI-HEHNFIMWSA-N

Isomeric SMILES

CCCCN(CCCC)C(=S)S/C(=C/C(=O)C1=CC=CS1)/C2=CC=CC=C2

Canonical SMILES

CCCCN(CCCC)C(=S)SC(=CC(=O)C1=CC=CS1)C2=CC=CC=C2

Origin of Product

United States

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